molecular formula C17H15N3OS B2931086 N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478063-23-9

N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B2931086
CAS No.: 478063-23-9
M. Wt: 309.39
InChI Key: CFWXNDFXMPDHJP-PDGQHHTCSA-N
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Description

The compound N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is an organic molecule characterized by its unique chemical structure, which features a combination of aromatic rings, a pyrrole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can involve several steps, starting from commercially available precursors:

  • Starting Materials: : One of the primary starting materials is 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, which can be prepared through the reaction of thiophene-2-carbohydrazide with 1H-pyrrole-2-carboxaldehyde.

  • Condensation Reaction: : The second key reaction involves the condensation of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with 3-methylbenzaldehyde under acidic or basic conditions to form the desired compound. This step can be facilitated by using reagents such as acetic acid or sodium acetate, and the reaction is typically performed under reflux conditions to enhance the yield.

  • Purification: : The product is then purified by recrystallization or column chromatography to ensure the removal of impurities and achieve a high-purity final product.

Industrial Production Methods

For large-scale production, the process would be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the condensation step to ensure consistent reaction conditions and improve efficiency. Additionally, advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) might be employed to ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrole ring, potentially forming pyrrole-N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reduction reactions could target the imine bond, leading to the formation of secondary amines. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings present in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups like halogens, nitro groups, or alkyl groups depending on the reagents used (e.g., N-bromosuccinimide for bromination).

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : N-bromosuccinimide (NBS) for bromination, nitric acid for nitration.

Major Products Formed

  • Oxidation Products: : Pyrrole-N-oxide derivatives.

  • Reduction Products: : Secondary amines.

  • Substitution Products: : Halogenated, nitrated, or alkylated aromatic derivatives.

Scientific Research Applications

The compound N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has diverse applications in scientific research:

  • Chemistry: : It can serve as a ligand in coordination chemistry, forming complexes with metal ions and potentially exhibiting interesting photophysical or catalytic properties.

  • Biology: : Its aromatic and heterocyclic structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery, particularly as an antimicrobial or anticancer agent.

  • Medicine: : The compound's potential biological activity could lead to its use in medicinal chemistry for developing new therapeutic agents.

  • Industry: : It may be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors, due to the electron-rich nature of its aromatic and heterocyclic rings.

Mechanism of Action

Molecular Targets and Pathways

  • Biological Activity: : The compound's mechanism of action in biological systems may involve the inhibition of specific enzymes or receptors, disruption of cellular processes, or induction of apoptosis in cancer cells. Its molecular structure allows it to interact with DNA, proteins, or cellular membranes, potentially leading to its observed biological effects.

  • Pathways: : The compound could modulate signaling pathways related to cell growth, proliferation, or apoptosis. Its interaction with cellular targets might involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N'-[(E)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: : Similar in structure, with an E-configuration instead of Z-configuration.

  • 3-(1H-Pyrrol-1-yl)-2-thiophenecarbohydrazide: : The precursor compound, lacking the 3-methylphenylmethylidene group.

  • Thiophene-2-carbohydrazide: : The starting material, simpler structure, and lacking the pyrrole moiety.

Highlighting Uniqueness

N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide stands out due to its Z-configuration and the combination of aromatic, pyrrole, and thiophene rings. This unique arrangement confers specific reactivity and biological activity, distinguishing it from its analogs and making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-13-5-4-6-14(11-13)12-18-19-17(21)16-15(7-10-22-16)20-8-2-3-9-20/h2-12H,1H3,(H,19,21)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWXNDFXMPDHJP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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